molecular formula C5H9NO4 B1319851 N-(methoxyacetyl)glycine CAS No. 97871-77-7

N-(methoxyacetyl)glycine

Cat. No.: B1319851
CAS No.: 97871-77-7
M. Wt: 147.13 g/mol
InChI Key: RSHOGRPEOYNOBS-UHFFFAOYSA-N
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Description

N-(methoxyacetyl)glycine is an organic compound with the molecular formula C5H9NO4 It is a derivative of glycine, where the amino group is substituted with a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methoxyacetyl)glycine can be synthesized through the reaction of glycine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Glycine+Methoxyacetyl chlorideThis compound+HCl\text{Glycine} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Glycine+Methoxyacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(methoxyacetyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of N-(carboxymethyl)glycine.

    Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to form N-(methoxyethyl)glycine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-(carboxymethyl)glycine

    Reduction: N-(methoxyethyl)glycine

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(methoxyacetyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of peptidomimetics and other bioactive compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving glycine derivatives.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(methoxyacetyl)glycine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes that metabolize glycine derivatives. The methoxyacetyl group can influence the binding affinity and specificity of the compound towards its molecular targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglycine: Similar structure but with an acetyl group instead of a methoxyacetyl group.

    N-methylglycine (sarcosine): Contains a methyl group instead of a methoxyacetyl group.

    N-benzoylglycine (hippuric acid): Contains a benzoyl group instead of a methoxyacetyl group.

Uniqueness

N-(methoxyacetyl)glycine is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity compared to other glycine derivatives. This uniqueness makes it valuable in specific applications where the methoxyacetyl group plays a crucial role in the compound’s activity and function.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHOGRPEOYNOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588307
Record name N-(Methoxyacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97871-77-7
Record name N-(Methoxyacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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